N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 536705-56-3
VCID: VC5186962
InChI: InChI=1S/C28H26N4O2S/c1-16-9-17(2)12-20(11-16)29-24(33)15-35-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)21-13-18(3)10-19(4)14-21/h5-14,30H,15H2,1-4H3,(H,29,33)
SMILES: CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53)C
Molecular Formula: C28H26N4O2S
Molecular Weight: 482.6

N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

CAS No.: 536705-56-3

Cat. No.: VC5186962

Molecular Formula: C28H26N4O2S

Molecular Weight: 482.6

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide - 536705-56-3

Specification

CAS No. 536705-56-3
Molecular Formula C28H26N4O2S
Molecular Weight 482.6
IUPAC Name N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C28H26N4O2S/c1-16-9-17(2)12-20(11-16)29-24(33)15-35-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)21-13-18(3)10-19(4)14-21/h5-14,30H,15H2,1-4H3,(H,29,33)
Standard InChI Key HDOSGAQUTWTWNL-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53)C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions combining commercially available starting materials with carefully controlled conditions. While specific methods for this exact compound are not readily available from the sources reviewed, related synthetic strategies include:

  • Formation of the Pyrimido[5,4-b]indole Core:

    • This step often involves cyclization reactions using indole derivatives and appropriate reagents to form the fused heterocyclic system.

  • Introduction of the Sulfanylacetamide Moiety:

    • Sulfanylacetamides are commonly synthesized via nucleophilic substitution reactions involving thiols and haloacetamides.

  • Attachment of Dimethylphenyl Groups:

    • The incorporation of 3,5-dimethylphenyl groups can be achieved through coupling reactions or direct substitution.

Example Reaction Scheme

StepReagents/ConditionsOutcome
1Indole derivative + aldehyde + acidFormation of pyrimidoindole core
2Thiol + bromoacetamideFormation of sulfanylacetamide linkage
3Dimethylphenyl bromide + base catalystAttachment of dimethylphenyl substituents

Biological Activity

Compounds with similar structural features have been investigated for various biological activities:

  • Anti-inflammatory Activity: Molecular docking studies on related compounds suggest potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Anticancer Potential: The pyrimidoindole scaffold has shown promise in targeting cancer cells due to its ability to interact with DNA or proteins involved in cell proliferation .

Pharmaceutical Relevance

The combination of aromaticity, heterocyclic systems, and functional groups makes this compound a candidate for drug discovery programs aimed at:

  • Enzyme inhibition (e.g., kinases or oxidases).

  • Receptor modulation (e.g., GPCRs or nuclear receptors).

Analytical Characterization

To confirm the structure and purity of the compound, analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR provide insights into chemical shifts corresponding to aromatic protons, amide groups, and methyl substituents.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., C=O stretch around 1650 cm1^{-1}).

  • X-ray Crystallography: Confirms the three-dimensional structure and intermolecular interactions.

Example Data Table

TechniqueKey Observations
1^1H NMRSignals for aromatic protons (~7 ppm), methyl groups (~2 ppm).
IR SpectroscopyStrong C=O stretch (~1650 cm1^{-1}), N-H stretch (~3300 cm1^{-1}).
Mass SpectrometryPeak at ~485 m/z confirming molecular weight.

Challenges

  • Synthetic Complexity: Multi-step synthesis requires optimization to improve yield and purity.

  • Limited Solubility: Poor water solubility may limit bioavailability.

  • Toxicity Concerns: Safety profiles need thorough evaluation.

Future Research

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications to the dimethylphenyl groups or pyrimidoindole core could optimize biological activity.

  • In Vivo Studies:

    • Testing in animal models to evaluate pharmacokinetics and therapeutic potential.

  • Formulation Development:

    • Encapsulation techniques (e.g., liposomes) to enhance solubility and delivery.

This detailed exploration highlights the structural complexity and potential significance of N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide in medicinal chemistry. Further studies are warranted to fully understand its properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator